molecular formula C8H14O4Se B14270389 Acetic acid, selenobis-, diethyl ester CAS No. 134142-89-5

Acetic acid, selenobis-, diethyl ester

Cat. No.: B14270389
CAS No.: 134142-89-5
M. Wt: 253.17 g/mol
InChI Key: KVPFNDZFJIYTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid, selenobis-, diethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular ester contains selenium, which is a unique element known for its various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid, selenobis-, diethyl ester can be synthesized through the esterification reaction between acetic acid and diethyl selenide. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure the reaction goes to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by sulfuric acid. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of acetic acid, selenobis-, diethyl ester involves its interaction with various molecular targets. In biological systems, selenium-containing compounds are known to participate in redox reactions, influencing oxidative stress and cellular signaling pathways. The ester group can undergo hydrolysis, releasing selenium in a bioavailable form .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid, selenobis-, diethyl ester is unique due to the presence of selenium, which imparts distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly interesting compared to other esters .

Properties

CAS No.

134142-89-5

Molecular Formula

C8H14O4Se

Molecular Weight

253.17 g/mol

IUPAC Name

ethyl 2-(2-ethoxy-2-oxoethyl)selanylacetate

InChI

InChI=1S/C8H14O4Se/c1-3-11-7(9)5-13-6-8(10)12-4-2/h3-6H2,1-2H3

InChI Key

KVPFNDZFJIYTJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C[Se]CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.